Ethyl bis(3,5-dibromo-4-hydroxyphenyl)acetate Ethyl bis(3,5-dibromo-4-hydroxyphenyl)acetate
Brand Name: Vulcanchem
CAS No.: 94159-40-7
VCID: VC16997499
InChI: InChI=1S/C16H12Br4O4/c1-2-24-16(23)13(7-3-9(17)14(21)10(18)4-7)8-5-11(19)15(22)12(20)6-8/h3-6,13,21-22H,2H2,1H3
SMILES:
Molecular Formula: C16H12Br4O4
Molecular Weight: 587.9 g/mol

Ethyl bis(3,5-dibromo-4-hydroxyphenyl)acetate

CAS No.: 94159-40-7

Cat. No.: VC16997499

Molecular Formula: C16H12Br4O4

Molecular Weight: 587.9 g/mol

* For research use only. Not for human or veterinary use.

Ethyl bis(3,5-dibromo-4-hydroxyphenyl)acetate - 94159-40-7

Specification

CAS No. 94159-40-7
Molecular Formula C16H12Br4O4
Molecular Weight 587.9 g/mol
IUPAC Name ethyl 2,2-bis(3,5-dibromo-4-hydroxyphenyl)acetate
Standard InChI InChI=1S/C16H12Br4O4/c1-2-24-16(23)13(7-3-9(17)14(21)10(18)4-7)8-5-11(19)15(22)12(20)6-8/h3-6,13,21-22H,2H2,1H3
Standard InChI Key XOOQSZKRNMZVKK-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br

Introduction

Chemical Identity and Structural Characteristics

Ethyl bis(3,5-dibromo-4-hydroxyphenyl)acetate belongs to the family of polyhalogenated phenolic esters, with a molecular formula of C16H12Br4O4\text{C}_{16}\text{H}_{12}\text{Br}_4\text{O}_4 and a molecular weight of 587.88 g/mol . The compound’s structure comprises two 3,5-dibromo-4-hydroxyphenyl moieties linked to an ethyl acetate group, as illustrated in Figure 1.

Crystallographic and Conformational Analysis

Although no direct crystallographic data exist for this compound, related structures such as diethyl 4-(3,5-dibromo-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS No. 212688-02-3) exhibit folding in the six-membered dihydropyridine ring, with bond lengths such as N(1)–C(1)=1.320A˚\text{N(1)–C(1)} = 1.320 \, \text{Å} and N(1)–C(7)=1.330A˚\text{N(1)–C(7)} = 1.330 \, \text{Å}, shorter than typical C–N bonds (1.47–1.50 Å) . This suggests conjugation involving the nitrogen lone pair, a feature likely shared by ethyl bis(3,5-dibromo-4-hydroxyphenyl)acetate due to its analogous aromatic systems.

Table 1: Key Physical Properties of Ethyl Bis(3,5-Dibromo-4-Hydroxyphenyl)Acetate

PropertyValueSource
Density2.068 g/cm³
Boiling Point507.2°C at 760 mmHg
Flash Point260.5°C
Molecular Weight587.88 g/mol
LogP (Partition Coefficient)5.84

The high density and boiling point reflect the compound’s bromine-rich structure, which enhances molecular weight and intermolecular interactions. The LogP value of 5.84 indicates significant hydrophobicity, suggesting preferential partitioning into lipid membranes .

Synthetic Methodologies

Hantzsch Reaction and Analogous Pathways

While no explicit synthesis of ethyl bis(3,5-dibromo-4-hydroxyphenyl)acetate is documented, its structural analogs are synthesized via multicomponent reactions. For example, polyhydroquinoline derivatives are prepared by refluxing 3,5-dibromo-4-hydroxybenzaldehyde, dimedone, ethyl acetoacetate, and ammonium acetate in ethanol . A plausible route for the target compound involves a double aldol condensation between two equivalents of 3,5-dibromo-4-hydroxybenzaldehyde and ethyl acetoacetate, followed by esterification (Scheme 1).

Scheme 1: Proposed Synthesis of Ethyl Bis(3,5-Dibromo-4-Hydroxyphenyl)Acetate

  • Aldol Condensation:
    23,5-Dibromo-4-hydroxybenzaldehyde+Ethyl AcetoacetateNH4OAc, EtOHIntermediate2 \, \text{3,5-Dibromo-4-hydroxybenzaldehyde} + \text{Ethyl Acetoacetate} \xrightarrow{\text{NH}_4\text{OAc, EtOH}} \text{Intermediate}

  • Esterification:
    Intermediate+EthanolH+Ethyl Bis(3,5-Dibromo-4-Hydroxyphenyl)Acetate\text{Intermediate} + \text{Ethanol} \xrightarrow{\text{H}^+} \text{Ethyl Bis(3,5-Dibromo-4-Hydroxyphenyl)Acetate}

This pathway aligns with methods used for analogous compounds, where ethanol serves as both solvent and reactant .

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

Although specific spectral data for ethyl bis(3,5-dibromo-4-hydroxyphenyl)acetate are unavailable, related brominated phenolic esters exhibit distinctive NMR and mass spectral features. For instance, methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate (CAS No. 212688-02-3) shows 1H^1\text{H} NMR peaks at δ 2.65 (s, 2H, CH2_2), δ 3.70 (s, 3H, OCH3_3), and δ 7.45 (s, 2H, Ar–H) . The title compound would likely display similar aromatic proton signals and characteristic ethyl group resonances (δ 1.20–1.40 for CH3_3, δ 4.10–4.30 for OCH2_2).

Thermal Stability and Reactivity

The compound’s high boiling point (507.2°C) and flash point (260.5°C) suggest thermal stability under standard conditions . The presence of electron-withdrawing bromine atoms and hydroxyl groups may facilitate electrophilic substitution reactions, particularly at the para positions relative to the hydroxyl groups.

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